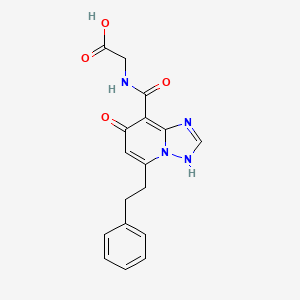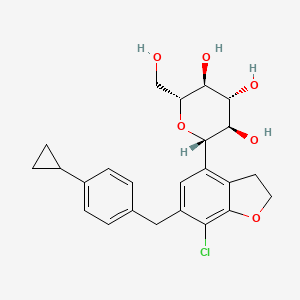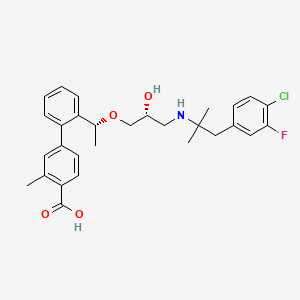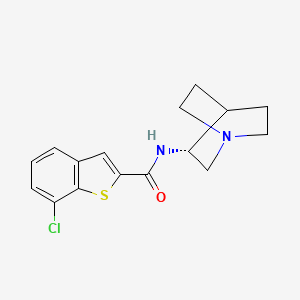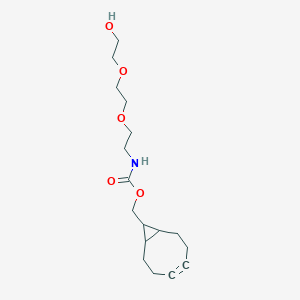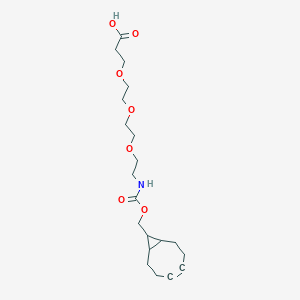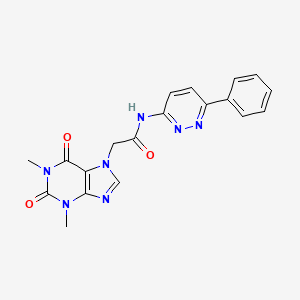
Etc-159
Übersicht
Beschreibung
ETC-159 (also known as ETC-1922159) is a potent, orally available PORCN inhibitor . It inhibits β-catenin reporter activity with an IC50 of 2.9 nM . It has been used in trials studying the treatment of Solid Tumours .
Molecular Structure Analysis
The molecular formula of ETC-159 is C19H17N7O3 . The exact mass is 393.15 and the molecular weight is 393.407 .Chemical Reactions Analysis
ETC-159 blocks the secretion and activity of all Wnts . It has robust activity in multiple cancer models driven by high Wnt signaling .Physical And Chemical Properties Analysis
The physical and chemical properties of ETC-159 include a molecular formula of C19H19N7O3 and a molecular weight of 391.38 . It’s a crystalline solid with solubility in DMF and DMSO .Wissenschaftliche Forschungsanwendungen
Application in Osteosarcoma Research
Specific Scientific Field
This research falls under the field of Oncology , specifically the study of Osteosarcoma .
Summary of the Application
ETC-159, an upstream Wnt inhibitor, has been used in the research of osteosarcomas (OS), which are high-grade cancers with limited therapeutic options and poor prognostic outlook . The compound is being explored for its potential to induce tumor necrosis via modulation of angiogenesis in osteosarcoma .
Methods of Application or Experimental Procedures
In vitro and in vivo murine and chick chorioallantoic membrane xenograft models were established to examine the effect of ETC-159 on OS .
Results or Outcomes
ETC-159 treatment resulted in markedly decreased β-catenin staining in xenografts, increased tumor necrosis, and a significant reduction in vascularity . This suggests that ETC-159 could potentially increase its clinical utility for the treatment of OS .
Application in Advanced or Metastatic Solid Tumors
Specific Scientific Field
This research is in the field of Oncology , focusing on Advanced or Metastatic Solid Tumors .
Summary of the Application
ETC-159 has been studied in combination with pembrolizumab, an immune checkpoint inhibitor, in a Phase 1B open-label trial for the treatment of advanced or metastatic solid tumors .
Methods of Application or Experimental Procedures
Eligible patients with advanced or metastatic solid malignancies that had failed standard treatments were enrolled in the trial. ETC-159 was dosed orally in 21-day cycles, and pembrolizumab was dosed intravenously .
Results or Outcomes
Of the 15 evaluable patients, 6 (40%) demonstrated clinical benefit (1 PR, 5 SDs) in combination with pembrolizumab . This suggests that ETC-159, in combination with pembrolizumab, could potentially be beneficial for patients with advanced or metastatic solid tumors .
Application in Immune Checkpoint Inhibition
Specific Scientific Field
This research is in the field of Immunology , focusing on Immune Checkpoint Inhibition .
Summary of the Application
ETC-159 has been studied for its potential to block the Wnt pathway, allowing immune cells to infiltrate the tumor . This is particularly significant as it could enhance the effectiveness of immune checkpoint inhibitors, which stimulate the immune cells to kill tumor cells .
Methods of Application or Experimental Procedures
The clinical trial combined ETC-159 with the immune checkpoint inhibitor pembrolizumab . The aim was to investigate whether the inhibition of the Wnt pathway by ETC-159 could enhance the infiltration of immune cells into the tumor, thereby improving the effectiveness of pembrolizumab .
Results or Outcomes
The specific results or outcomes of this study are not detailed in the source . However, the fact that this approach is being explored suggests that ETC-159 may have potential in enhancing the effectiveness of immune checkpoint inhibitors .
Application in Colorectal Cancer Research
Specific Scientific Field
This research is in the field of Oncology , focusing on Colorectal Cancer .
Summary of the Application
ETC-159 is being studied for its potential to treat colorectal cancer. The compound is a small molecule porcupine inhibitor that inhibits the extracellular secretion of Wnt, a signaling pathway often implicated in colorectal cancer .
Methods of Application or Experimental Procedures
In a Phase 1 study, ETC-159 was administered as a monotherapy at 16 mg or at 24 mg with the addition of preventive denosumab for bone protection . The safety, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of ETC-159 were determined .
Results or Outcomes
The study found that ETC-159 was safe as a monotherapy at 16 mg or at 24 mg with the addition of preventive denosumab for bone protection . This suggests that ETC-159 could potentially be beneficial for patients with colorectal cancer .
Safety And Hazards
Zukünftige Richtungen
ETC-159 has reached a new developmental milestone in advancing to Phase 1B of clinical trials . For the first time, the efficacy of this drug will be assessed, in addition to its safety in cancer patients . The trial will use ETC-159 to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial is expected to be completed by 2023 at the latest .
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRXIFVSTWXRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide | |
CAS RN |
1638250-96-0 | |
| Record name | ETC-159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETC-159 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



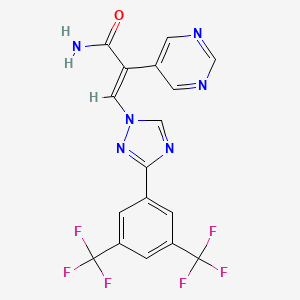

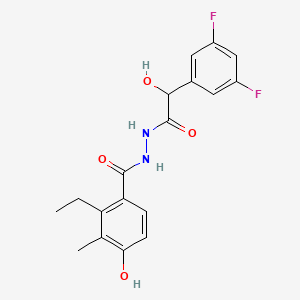
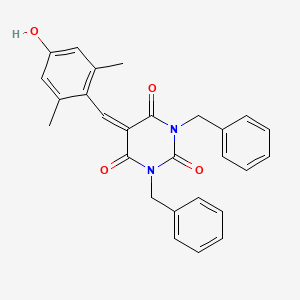
![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)
